molecular formula C10H11IO2S B14658135 3-((4-Iodobenzyl)thio)propanoic acid CAS No. 52274-07-4

3-((4-Iodobenzyl)thio)propanoic acid

Cat. No.: B14658135
CAS No.: 52274-07-4
M. Wt: 322.16 g/mol
InChI Key: AMKZYZIVWNLINY-UHFFFAOYSA-N
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Description

3-((4-Iodobenzyl)thio)propanoic acid is an organic compound that features a propanoic acid backbone with a 4-iodobenzylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Iodobenzyl)thio)propanoic acid typically involves the reaction of 4-iodobenzyl chloride with thiopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Iodobenzyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Iodobenzyl)thio)propanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.

    Medicine: The compound or its derivatives could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-((4-Iodobenzyl)thio)propanoic acid depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromobenzylthio)propanoic acid
  • 3-(4-Chlorobenzylthio)propanoic acid
  • 3-(4-Methylbenzylthio)propanoic acid

Uniqueness

3-((4-Iodobenzyl)thio)propanoic acid is unique due to the presence of the iodine atom, which can be a useful handle for further functionalization. The iodine atom also imparts distinct reactivity compared to other halogens, making this compound valuable for specific synthetic applications.

Properties

CAS No.

52274-07-4

Molecular Formula

C10H11IO2S

Molecular Weight

322.16 g/mol

IUPAC Name

3-[(4-iodophenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C10H11IO2S/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13)

InChI Key

AMKZYZIVWNLINY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCCC(=O)O)I

Origin of Product

United States

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